N-(2-hydroxyphenyl)-10H-phenothiazine-10-carboxamide
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Description
N-(2-hydroxyphenyl)-10H-phenothiazine-10-carboxamide is a useful research compound. Its molecular formula is C19H14N2O2S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.07759887 g/mol and the complexity rating of the compound is 439. The solubility of this chemical has been described as <0.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Inhibition Applications
Phenothiazine derivatives have been extensively researched for their potential as inhibitors in various biological pathways. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective inhibitors of the Met kinase superfamily, showing significant efficacy in tumor models (Schroeder et al., 2009).
Synthesis and Antimicrobial Activity
A series of phenothiazine derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. These studies indicate acceptable activities across a range of synthesized compounds, demonstrating the pharmaceutical importance of 2-azetidinone derivatives of phenothiazine (Sharma et al., 2012). Another research highlighted the synthesis and biological activity of 4-thiazolidinone derivatives, further emphasizing the antimicrobial potential of phenothiazine derivatives (Sharma et al., 2012).
Photoredox Catalysis
10-Phenylphenothiazine has been employed as a highly reducing metal-free photoredox catalyst for the reduction of carbon-halogen bonds, showcasing its utility in radical dehalogenation reactions with excellent yields under mild conditions (Discekici et al., 2015).
Bioactive Compound Synthesis
Research into fluorinated 10H-phenothiazines and their sulfone derivatives highlights the synthesis routes for bioactive compounds with potential antimicrobial properties, contributing to the development of novel therapeutic agents (Dixit et al., 2008).
Material Science and Dye-Sensitized Solar Cells
Phenothiazine derivatives have been explored for their application in material science and as sensitizers in dye-sensitized solar cells (DSSCs). The structural diversity within this class of compounds opens up possibilities for their use in photovoltaic applications, indicating the potential of phenothiazine scaffolds in enhancing the efficiency and performance of DSSCs (Buene et al., 2019).
Properties
IUPAC Name |
N-(2-hydroxyphenyl)phenothiazine-10-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-16-10-4-1-7-13(16)20-19(23)21-14-8-2-5-11-17(14)24-18-12-6-3-9-15(18)21/h1-12,22H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIPDJQWFCESPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202060 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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